molecular formula C15H9ClN4OS B11285699 7-chloro-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

7-chloro-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B11285699
M. Wt: 328.8 g/mol
InChI Key: SRUPXYSSBOIPSR-UHFFFAOYSA-N
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Description

7-chloro-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that belongs to the class of thiadiazoloquinazolines. This compound is of significant interest due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves the condensation of 1,3,4-thiadiazole-2-thione derivatives with 4-chlorobenzofuro[3,2-d]pyrimidine . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (Et3N) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-chloro-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-chloro-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is unique due to its combined structural features of thiadiazole and quinazoline, which contribute to its broad spectrum of biological activities. This dual functionality enhances its potential as a therapeutic agent compared to compounds with only one of these moieties .

Properties

Molecular Formula

C15H9ClN4OS

Molecular Weight

328.8 g/mol

IUPAC Name

2-anilino-7-chloro-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

InChI

InChI=1S/C15H9ClN4OS/c16-9-6-7-12-11(8-9)13(21)20-15(18-12)22-14(19-20)17-10-4-2-1-3-5-10/h1-8H,(H,17,19)

InChI Key

SRUPXYSSBOIPSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NN3C(=O)C4=C(C=CC(=C4)Cl)N=C3S2

Origin of Product

United States

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